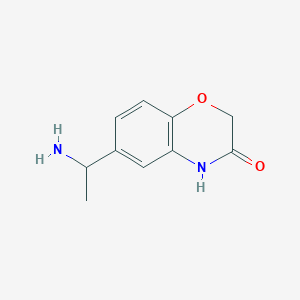

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related benzoxazine compounds often involves unique approaches like palladium-catalyzed oxidative carbonylation of specific derivatives, as demonstrated in the synthesis of 4H-3,1-benzoxazines and related compounds (Costa et al., 2004).

- An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones has been developed through copper-catalyzed coupling, showing the versatility of this approach (Chen et al., 2009).

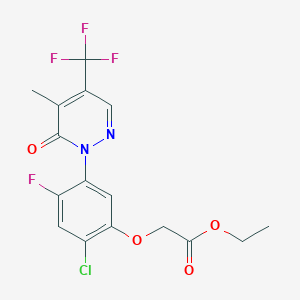

Molecular Structure Analysis

- The molecular structure of benzoxazine derivatives can be complex, often involving extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure analysis of similar compounds (Hwang et al., 2006).

Chemical Reactions and Properties

- Benzoxazinones can undergo various chemical reactions, forming different derivatives and showing diverse reactivity towards different nucleophiles (Eissa et al., 2013).

Physical Properties Analysis

- The physical properties of benzoxazine derivatives, such as density, can be determined through crystallography, as shown in studies like the one by Hwang et al. (2006).

Chemical Properties Analysis

- Benzoxazine compounds often display a range of chemical properties, including potential antibacterial activity, as explored in various studies (Gein et al., 2006).

- The chemical properties can be influenced by different substituents and functional groups present in the benzoxazine ring, leading to a wide range of possible applications and reactivities (Nakamura et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis and chemical transformations of 1,2-oxazines, including benzoxazin-3(4H)-one derivatives, have been extensively studied. These compounds can be synthesized through dehydration of dihydro derivatives or cyclization reactions, highlighting their versatility as electrophiles in chemical syntheses (Sainsbury, 1991).

Biological and Pharmacological Applications

- Benzoxazinoids, a class of compounds including benzoxazin-3(4H)-one derivatives, play significant roles in plant defense against biological threats and have been studied for their antimicrobial potential. These compounds serve as scaffolds for designing new antimicrobial agents, with synthetic derivatives showing potent activity against fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant and Antineoplastic Potential

The antioxidant capacity of benzoxazin-3(4H)-one derivatives has been explored, indicating their potential in scavenging free radicals and possibly contributing to cell protection against oxidative stress. This property could be relevant in the development of therapies for diseases where oxidative stress is a contributing factor (Ilyasov et al., 2020).

Additionally, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, which are related to the benzoxazin-3(4H)-one structure, have demonstrated potent antineoplastic properties, suggesting the potential of such compounds in cancer therapy. These compounds have shown to induce apoptosis and modulate multi-drug resistance in tumor cells (Hossain et al., 2020).

Eigenschaften

IUPAC Name |

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFUCXHAUJAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)